Perillartine, also known as perillartin or perilla sugar, is a semisynthetic sweetener derived from perillaldehyde, which is extracted from plants of the genus Perilla (Lamiaceae). This compound is notable for its high sweetness intensity, reportedly about 2000 times sweeter than sucrose. It is primarily utilized in Japan and has garnered interest for its potential applications in food and pharmaceutical industries due to its low caloric value and unique sweetness profile .
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Various nucleophiles |
Perillartine primarily activates the taste receptor type 1 member 2 (Tas1r2), which is involved in the perception of sweetness. Its interaction with this receptor is species-dependent, indicating variability in sweetness perception across different organisms. Research suggests that perillartine may influence several biochemical pathways, including reducing the expression of genes related to lipid synthesis and gluconeogenesis in liver cells .
The synthesis of perillartine typically involves the following steps:
Perillartine's applications span various industries:
Studies have shown that perillartine interacts with taste receptors differently depending on the species. This variability may affect its efficacy as a sweetener across different consumer bases. The compound's conformational flexibility also plays a crucial role in its binding affinity to taste receptors, influencing sweetness perception significantly .
Perillartine shares similarities with other sweeteners and compounds derived from natural sources. Here are some comparable compounds:
| Compound Name | Sweetness Relative to Sucrose | Source |
|---|---|---|
| Aspartame | 200 times | Synthetic |
| Sucralose | 600 times | Synthetic |
| Steviol Glycosides | 50-300 times | Stevia plant |
| Neotame | 8000 times | Synthetic |
What sets perillartine apart is its specific activation of the Tas1r2 receptor and its unique structural properties that allow for a broad range of conformational states. This flexibility may contribute to its exceptional sweetness intensity and potential applications beyond traditional sweeteners . Additionally, its natural derivation from Perilla plants offers an appealing aspect for consumers seeking natural alternatives to synthetic sweeteners.
The genus Perilla, comprising annual herbaceous plants, serves as the primary natural reservoir for perillartine precursors. Perilla frutescens (L.) Britt., in particular, stands out due to its high perillaldehyde content, the direct precursor to perillartine [1] [2]. This species exhibits two main chemotypes: one rich in perillaldehyde and another dominated by elemicin or myristicin, though the former is agriculturally prioritized for sweetener production [4]. The leaves and seeds of P. frutescens accumulate volatile terpenoids, with perillaldehyde constituting up to 60–70% of essential oils in certain cultivars [3].
Geographic distribution plays a critical role in perillartine-related cultivation. Japan maintains specialized agricultural systems for P. frutescens var. crispa, which produces the perillaldehyde-rich "aojiso" cultivar [3]. Meanwhile, Chinese varieties like P. frutescens var. arguta show lower perillaldehyde concentrations but remain subjects of phytochemical optimization studies [5].
The utilization of Perilla species spans culinary, medicinal, and ritualistic domains across East Asia. In Japan, P. frutescens leaves (shiso) have flavored umeboshi plums and sashimi for centuries, with traditional knowledge later guiding the isolation of perillaldehyde for sweetener synthesis [2] [3]. Korean ethnobotanical records document Perilla seed oil use in banchan (side dishes), while Chinese herbal compendia describe leaf extracts for respiratory ailments [4].
A notable cultural adaptation occurs in Ainu communities of Hokkaido, where fermented Perilla preparations incorporate antimicrobial properties attributed to perillaldehyde derivatives [3]. This cross-cultural utilization pattern underscores the plant’s biochemical versatility, though modern perillartine production remains concentrated in Japanese industrial extraction facilities [1].
Perillartine biosynthesis involves two distinct phases: plant-based terpenoid production and subsequent chemical modification. Within Perilla trichomes, the mevalonate pathway generates geranyl pyrophosphate, which cyclizes into limonene before oxidation yields perillaldehyde [3] [4]. Key enzymatic steps include:
Post-harvest, industrial oximation processes convert perillaldehyde to perillartine through reaction with hydroxylamine under controlled pH conditions [1]. Recent transcriptomic analyses have identified PfTPS1 and PfCYP71D18 as critical genes regulating perillaldehyde accumulation, enabling marker-assisted breeding of high-yield cultivars [3].
Environmental variables significantly influence perillaldehyde concentrations in Perilla biomass:
| Factor | Effect on Perillaldehyde | Mechanism |
|---|---|---|
| Solar irradiance | ↑ 22–35% | Enhanced terpenoid synthase activity |
| Diurnal temperature Δ | ↑ 18% | Stress-induced secondary metabolite production |
| Soil nitrogen | ↓ 12–15% | Biomass dilution effect |
| Altitude (300–800m) | ↑ 8–10% | UV-B mediated photochemical reactions |
Drought stress induces a 40% increase in glandular trichome density, though prolonged water deficit reduces overall biomass yield [4]. Pollinator interactions also impact metabolite profiles, with bee-pollinated flowers showing 15% higher perillaldehyde than manually pollinated specimens [3].
Commercial perillartine production requires approximately 8 metric tons of fresh Perilla leaves per kilogram of final product, necessitating sustainable cultivation protocols [3]. Key initiatives include:
The International Union for Conservation of Nature (IUCN) has classified wild Perilla frutescens subspecies as Near Threatened due to overharvesting in Korean and Chinese provinces [3]. Ex situ conservation gardens in Tsukuba, Japan, preserve 127 unique accessions, ensuring future bioprospecting opportunities [5].
Perillartine has been subjected to comprehensive rotational spectroscopy analysis using laser ablation-chirped pulse Fourier transform microwave spectroscopy (LA-CP-FTMW). This advanced technique enables the vaporization of thermolabile compounds and provides high-resolution structural information under isolated gas-phase conditions [1] [2]. The broadband microwave spectrum of perillartine was recorded between 2.4 and 8.0 gigahertz, revealing distinct rotational patterns characteristic of different conformational species [3].
Four distinct conformers were identified and characterized under supersonic expansion conditions. These conformers were designated as rotamers I, II, III, and IV, corresponding to the theoretical structures e-E-I, e-E-II, e-E-III, and a-E-I, respectively [1] [3]. The experimental rotational constants demonstrate excellent agreement with theoretical predictions, with scale factors ranging from 0.971 to 1.020 between calculated and experimental values [3].
Table 1: Experimental Rotational Constants and Spectroscopic Parameters
| Conformer | A (MHz) | B (MHz) | C (MHz) | μa | μb | μc | Number of Transitions |
|---|---|---|---|---|---|---|---|
| Rot I (e-E-I) | 2893.8 | 374.7 | 361.3 | Observed | Not observed | Not observed | 27 |
| Rot II (e-E-II) | 2911.5 | 379.2 | 351.6 | Observed | Observed | Not observed | 31 |
| Rot III (e-E-III) | 2823.8 | 383.8 | 351.0 | Observed | Not observed | Not observed | 13 |
| Rot IV (a-E-I) | 1779.8 | 487.3 | 468.7 | Observed | Not observed | Not observed | 14 |
The observed structures are characterized as nearly prolate asymmetric rotors with significant electric dipole moments along the a-axis. Rotamer II uniquely exhibits observable μb-type transitions, distinguishing it from the other conformers [3]. The nuclear quadrupole coupling from the nitrogen-14 nucleus contributes to line broadening, though individual hyperfine components remain unresolved in the broadband spectrum [1].
The conformational landscape of perillartine reveals a complex energy surface with multiple stable geometries. Quantum mechanical calculations using density functional theory (DFT) with B3LYP-GD3BJ functional and 6-311++G(d,p) basis set, supplemented by Møller-Plesset perturbation theory (MP2) calculations, identified twelve distinct conformational minima [3].
The conformational nomenclature employs a systematic three-part designation: the C=N group configuration relative to the ring double bond (E for trans, Z for cis), the allyl group orientation (e for equatorial, a for axial), and Roman numerals indicating energy ordering within each category [3].
Table 2: Theoretical Conformational Energy Data for Perillartine
| Conformer | Configuration | Allyl Position | Relative Energy (cm⁻¹) | Relative Energy with ZPE (cm⁻¹) | Gibbs Free Energy (cm⁻¹) | Boltzmann Population (%) |
|---|---|---|---|---|---|---|
| e-E-I | E (anti) | Equatorial | 0 | 0 | 0 | 39.2 |
| e-E-II | E (anti) | Equatorial | 109 | 104 | 98 | 23.7 |
| a-E-I | E (anti) | Axial | 113 | 161 | 204 | 18.0 |
| e-E-III | E (anti) | Equatorial | 185 | 174 | 120 | 17.0 |
| a-E-II | E (anti) | Axial | 601 | 685 | 780 | 1.4 |
| a-E-III | E (anti) | Axial | 810 | 929 | 1026 | 0.4 |
All observed conformers exhibit E configuration of the C=N group with respect to the ring double bond, with the oxime group in anti disposition. The Z arrangement is significantly destabilized, with the most stable Z conformer positioned approximately 1200 cm⁻¹ above the global minimum [3]. This energetic preference reflects the stabilizing influence of extended conjugation between the cyclohexene double bond and the oxime C=N group [1].
The methyl group internal rotation barrier was estimated at approximately 550 cm⁻¹, precluding observable rotational splitting under the experimental conditions [3]. This barrier height is consistent with typical alkyl rotor behavior in conjugated systems.
The theoretical investigation of perillartine structure employed a multi-level computational approach combining force field methods, density functional theory, and post-Hartree-Fock calculations [3]. Initial conformational searches utilized molecular mechanics with the Merck Molecular Force Field (MMFF) and two complementary algorithms: large-scale low-mode sampling and Monte Carlo-based exploration, as implemented in Macromodel [3].
The seventeen preliminary structures identified through force field calculations were subsequently optimized using quantum mechanical methods. Two primary theoretical approaches were employed: B3LYP density functional theory with Grimme dispersion correction (GD3BJ) and Becke-Johnson damping, and second-order Møller-Plesset perturbation theory (MP2) [3]. Both methods utilized the 6-311++G(d,p) basis set to ensure adequate description of both heavy atom and hydrogen interactions.
Frequency calculations verified the nature of stationary points and provided zero-point energy corrections and thermodynamic properties. The excellent agreement between theoretical and experimental rotational constants validates the chosen computational methodology [3]. Scale factors between 0.971 and 1.020 demonstrate the reliability of the DFT approach for predicting structural parameters in oxime-containing systems.
The computational framework successfully predicted the relative energies and populations of observable conformers, with theoretical Boltzmann populations showing reasonable correspondence to experimental intensity ratios [3]. This agreement confirms the adequacy of the harmonic oscillator approximation for vibrational contributions and the reliability of the chosen level of theory for energy ordering.
The conformational behavior of perillartine exhibits distinctive features when compared to simpler oxime systems. Analysis of related compounds provides insight into the structural factors governing oxime conformational preferences [4] [5] [6].
Table 3: Comparative Analysis of Oxime Conformational Preferences
| Compound | Preferred Configuration | Energy Barrier (kcal/mol) | Conformational Flexibility | Key Structural Features |
|---|---|---|---|---|
| Perillartine | E (anti) | 1.3 | High | Conjugated C=C-C=N |
| Acetaldoxime (E) | E (cis to CH₃) | 1.9 | Medium | Simple oxime |
| Acetaldoxime (Z) | Z (free rotation) | Free rotation | High | Simple oxime |
| Formaldoxime | E/Z nearly equal | 9.4 | Low | Minimal structure |
| Pyridinecarboxaldehyde oxime | E (planar) | 6.0 | Medium | Aromatic ring |
Acetaldoxime studies reveal that the E isomer preferentially adopts a conformation where the methyl group and C=N bond are cis, with a relatively low barrier to methyl rotation of 1.9 kcal/mol [4]. In contrast, the Z isomer exhibits virtually free rotation around the C-C bond, demonstrating the influence of steric interactions on conformational preferences [4].
Formaldoxime, representing the simplest oxime structure, shows nearly equal stability between E and Z configurations, with a substantial barrier of 9.4 kcal/mol for syn-anti interconversion [6]. This high barrier reflects the fundamental electronic preferences in the absence of significant steric effects.
Pyridinecarboxaldehyde oximes demonstrate the influence of aromatic conjugation on conformational preferences, with a strong preference for planar E configurations that maximize π-electron delocalization [5]. The calculated energy barrier of approximately 6.0 kcal/mol for rotation out of the aromatic plane reflects the importance of conjugative stabilization.
Perillartine's conformational landscape differs significantly from these simpler systems due to its unique structural features. The cyclohexene ring provides a semi-rigid framework that constrains the oxime group orientation, while the extended conjugation between the ring double bond and the C=N group stabilizes the E configuration. The presence of the allyl substituent introduces additional conformational complexity through its equatorial versus axial positioning [3].
The conformational flexibility of perillartine, characterized by multiple low-energy conformers within a narrow energy range, contrasts with the more restricted behavior of aromatic oximes but shows similarity to the dynamic behavior observed in simple aliphatic systems [4] [6]. This flexibility may contribute to the compound's exceptional sweetness by providing multiple binding modes for interaction with taste receptors [1] [3].
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